molecular formula C5H7NO B3054781 1,6-dihydropyridin-2(3H)-one CAS No. 61892-77-1

1,6-dihydropyridin-2(3H)-one

Cat. No.: B3054781
CAS No.: 61892-77-1
M. Wt: 97.12 g/mol
InChI Key: GCRNUVFNHLFBRI-UHFFFAOYSA-N
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Description

1,6-Dihydropyridin-2(3H)-one is a heterocyclic compound that belongs to the class of dihydropyridines It is characterized by a six-membered ring containing one nitrogen atom and a carbonyl group at the second position

Scientific Research Applications

1,6-Dihydropyridin-2(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,6-dihydropyridin-2(3H)-one is not explicitly mentioned in the sources I found .

Safety and Hazards

The safety and hazards associated with 1,6-dihydropyridin-2(3H)-one are not explicitly mentioned in the sources I found .

Future Directions

The future directions for the research and application of 1,6-dihydropyridin-2(3H)-one are not explicitly mentioned in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dihydropyridin-2(3H)-one can be synthesized through several methods. One common approach is the Castagnoli-Cushman reaction, which involves the three-component reaction of 3-arylglutaconic acids, primary amines, and aromatic aldehydes . This method allows for the formation of 1,4,6-trisubstituted derivatives of this compound under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,6-Dihydropyridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridin-2-one derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridin-2-one derivatives.

    Substitution: It can undergo substitution reactions at the nitrogen or carbon atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve the use of alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be further utilized in different applications.

Comparison with Similar Compounds

1,6-Dihydropyridin-2(3H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of a carbonyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,5-dihydro-1H-pyridin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c7-5-3-1-2-4-6-5/h1-2H,3-4H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRNUVFNHLFBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467137
Record name 2(1H)-Pyridinone, 3,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61892-77-1
Record name 2(1H)-Pyridinone, 3,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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